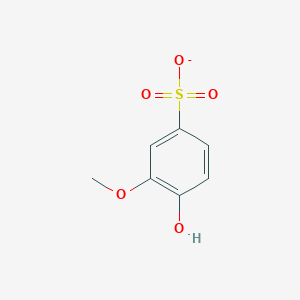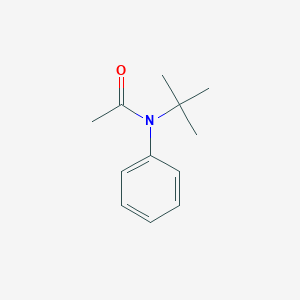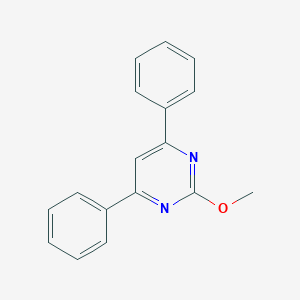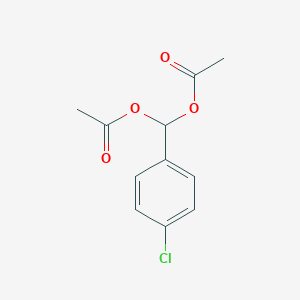![molecular formula C11H11ClN4OS B261612 N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide](/img/structure/B261612.png)
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide, also known as CBTA, is a compound that has been studied for its potential use in scientific research.
Wirkmechanismus
The exact mechanism of action of N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide is not fully understood. However, it is believed to act by inhibiting enzymes involved in cellular processes such as DNA replication and protein synthesis. This compound may also act by inducing oxidative stress and apoptosis in cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In bacterial cells, this compound has been shown to disrupt cell membrane integrity and inhibit protein synthesis. In neurological cells, this compound has been shown to have neuroprotective effects and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide in lab experiments is its broad range of potential applications. This compound has been shown to have activity against a variety of cancer cells, bacteria, and fungi. Additionally, this compound has been shown to have potential as a treatment for neurological disorders. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cells at high concentrations.
Zukünftige Richtungen
There are many potential future directions for research on N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide. One area of research could focus on improving the synthesis method to increase the yield and purity of this compound. Another area of research could focus on developing derivatives of this compound with improved activity and reduced toxicity. Additionally, future research could investigate the potential use of this compound in combination with other drugs or therapies for cancer treatment or neurological disorders.
Synthesemethoden
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide can be synthesized using a variety of methods, including the reaction of 4-chlorobenzyl chloride with thiosemicarbazide, followed by the addition of acetic anhydride. Other methods involve the reaction of 4-chlorobenzyl isothiocyanate with hydrazine hydrate, followed by the addition of acetic anhydride. The purity of this compound can be improved through recrystallization from ethanol.
Wissenschaftliche Forschungsanwendungen
N-{3-[(4-chlorobenzyl)thio]-1H-1,2,4-triazol-5-yl}acetamide has been studied for its potential use in a variety of scientific research areas, including cancer treatment, antimicrobial activity, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In antimicrobial research, this compound has been shown to have activity against a variety of bacteria and fungi. In neurological research, this compound has been shown to have potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Molekularformel |
C11H11ClN4OS |
|---|---|
Molekulargewicht |
282.75 g/mol |
IUPAC-Name |
N-[3-[(4-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide |
InChI |
InChI=1S/C11H11ClN4OS/c1-7(17)13-10-14-11(16-15-10)18-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,15,16,17) |
InChI-Schlüssel |
DZMPPBXUUGHKDE-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Cl |
Kanonische SMILES |
CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-Oxo-4-{[2-(1-pyrrolidinyl)ethyl]amino}butanoic acid](/img/structure/B261545.png)


![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(2,6-difluorophenyl)sulfonyl]piperazine](/img/structure/B261558.png)
![N-(4-iodophenyl)-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B261559.png)
![3-{[5-(4-methylphenyl)-4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl}propanoic acid](/img/structure/B261561.png)

![4-(4-Methylbenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261563.png)
![4-(4-Bromobenzoyl)-3-hydroxyspiro[furan-5,2'-indene]-1',2,3'-trione](/img/structure/B261564.png)
![2-({[4-(Benzyloxy)-3-bromo-5-methoxyphenyl]methyl}amino)ethan-1-ol](/img/structure/B261567.png)